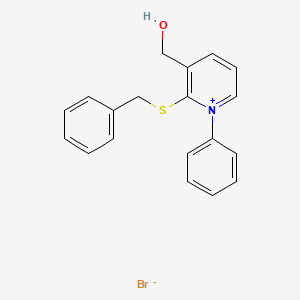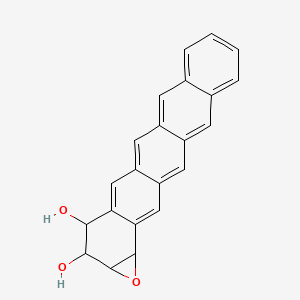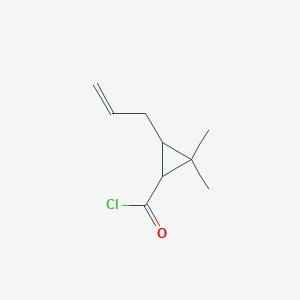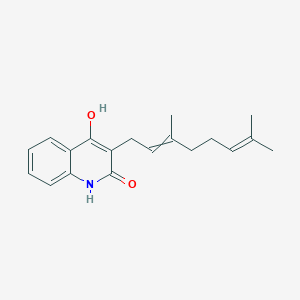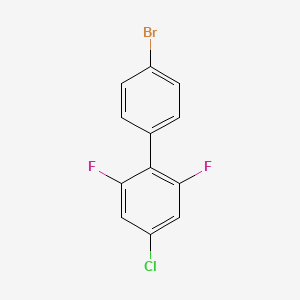
P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide: is a chemical compound with a unique structure that includes a phosphinimidic core bonded to a trimethylsilyl group and a bromide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide typically involves the reaction of trimethylsilyl chloride with a phosphinimidic precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinimidic oxides.
Reduction: Reduction reactions can convert it into phosphinimidic hydrides.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinimidic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The phosphinimidic core is responsible for its unique chemical properties .
Comparación Con Compuestos Similares
- Trimethylsilyl phosphinates
- Trimethylsilyl phosphonates
- Trimethylsilyl phosphines
Comparison: P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide is unique due to its specific combination of a phosphinimidic core and a trimethylsilyl group. This combination imparts distinct chemical properties that differentiate it from other similar compounds. For example, trimethylsilyl phosphinates and phosphonates have different reactivity profiles and applications .
Propiedades
Número CAS |
73296-38-5 |
|---|---|
Fórmula molecular |
C5H15BrNPSi |
Peso molecular |
228.14 g/mol |
Nombre IUPAC |
bromo-dimethyl-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C5H15BrNPSi/c1-8(2,6)7-9(3,4)5/h1-5H3 |
Clave InChI |
MMKNEWUDVDCXJL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N=P(C)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)
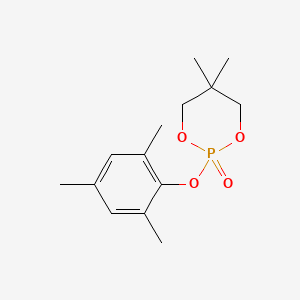
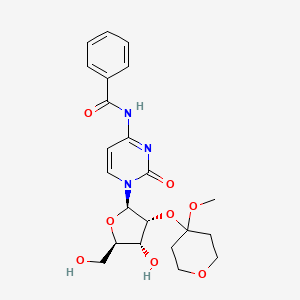
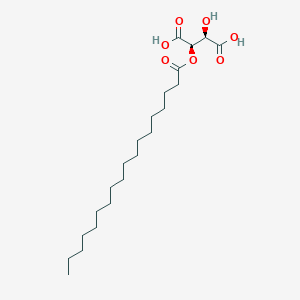
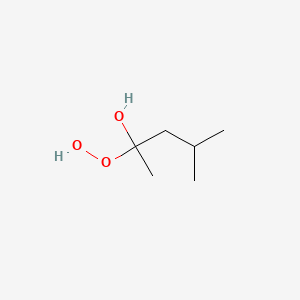
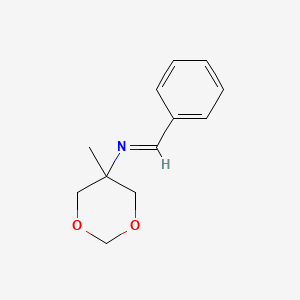
![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
